molecular formula C8H6F2O B1613142 2-(2,3-Difluorophenyl)acetaldehyde CAS No. 866342-07-6

2-(2,3-Difluorophenyl)acetaldehyde

Cat. No. B1613142
M. Wt: 156.13 g/mol
InChI Key: BICAEWXRAVHTHG-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)acetaldehyde, also known as DFPAA, is a colorless liquid compound with a molecular formula of C8H6F2O . Its CAS Number is 866342-07-6 .


Molecular Structure Analysis

The molecular weight of 2-(2,3-Difluorophenyl)acetaldehyde is 156.13 . The InChI Code is 1S/C8H6F2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2 .


Physical And Chemical Properties Analysis

2-(2,3-Difluorophenyl)acetaldehyde is a liquid at room temperature . The compound should be stored at temperatures below -10°C .

Scientific Research Applications

Catalytic Reactions

2-(2,3-Difluorophenyl)acetaldehyde, similar to acetaldehyde, can participate in various catalytic reactions. For instance, acetaldehyde reactions on CeO2-supported catalysts include oxidation to acetates, reduction to ethanol, and carbon-carbon bond formation reactions (Idriss et al., 1995). These reactions demonstrate the compound's potential in catalysis, specifically in oxidation and reduction processes.

Biochemical Analysis

In biochemical research, methods like high-performance liquid chromatography (HPLC) have been employed to assay acetaldehyde in biological samples (Rideout et al., 1986). This suggests that 2-(2,3-Difluorophenyl)acetaldehyde could be similarly analyzed in biological contexts, such as in the study of metabolic pathways or drug metabolism.

Organic Synthesis

The compound can be involved in organic synthesis, such as in the PtCl2-catalyzed cyclization reaction to produce benzofurans, demonstrating its utility in creating complex organic molecules (Nakamura et al., 2005).

Catalytic Acetalization

In the context of green chemistry, 2-(2,3-Difluorophenyl)acetaldehyde could potentially be used in acetalization reactions. A study on vanadyl triflate catalysis indicates the potential for aromatic aldehydes to be protected as acetals at ambient temperatures, which could be relevant for the compound (Chen et al., 2005).

Photocatalysis

The compound might also be applicable in photocatalysis, as studies show acetaldehyde being completely oxidized to CO2 under certain light irradiations, suggesting potential uses in environmental applications (Arai et al., 2008).

Environmental Impact

The environmental impact of acetaldehyde, such as its role in air pollution and its combustion characteristics, could be relevant for the study of 2-(2,3-Difluorophenyl)acetaldehyde in environmental sciences (Tao et al., 2017).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-(2,3-difluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICAEWXRAVHTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627452
Record name (2,3-Difluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Difluorophenyl)acetaldehyde

CAS RN

866342-07-6
Record name (2,3-Difluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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